
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C18H19N5O5S2 and its molecular weight is 449.5. The purity is usually 95%.
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Biological Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C14H19N5O4S, with a molecular weight of approximately 335.39 g/mol. The compound features a thiazole ring, an oxadiazole ring, and a benzamide moiety that contribute to its unique chemical properties.
Property | Value |
---|---|
Molecular Formula | C14H19N5O4S |
Molecular Weight | 335.39 g/mol |
Structure | Chemical Structure |
CAS Number | 1251578-58-1 |
This compound exhibits biological activity through several mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit various receptor tyrosine kinases (RTKs), which are critical in regulating cell proliferation and survival. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies indicate that the compound may disrupt bacterial virulence factors, suggesting potential applications in combating infections .
- Cell Cycle Modulation : The compound affects cell cycle progression by influencing key regulatory proteins involved in cell division and apoptosis .
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the efficacy of this compound:
Cell Line | IC50 (µM) | Remarks |
---|---|---|
K562 (CML) | 10 | High sensitivity |
MCF-7 (Breast Cancer) | 20 | Moderate sensitivity |
HeLa (Cervical Cancer) | 25 | Moderate sensitivity |
These results indicate that the compound exhibits significant cytotoxic effects against certain cancer cell lines at micromolar concentrations.
Study 1: Inhibition of EGFR
A study focused on the inhibition of the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers. The compound demonstrated over 90% inhibition at concentrations as low as 10 nM against EGFR-positive cell lines .
Study 2: Antibacterial Properties
Another investigation assessed the antibacterial properties of this compound against various pathogenic bacteria. Results showed a notable reduction in bacterial growth at concentrations ranging from 50 to 100 µM.
Safety and Toxicity
Safety assessments indicate that while the compound shows promise as a therapeutic agent, further studies are necessary to fully understand its toxicity profile. Preliminary data suggest moderate toxicity at high concentrations; thus, careful dosing is advised during therapeutic applications.
Scientific Research Applications
Structural Characteristics
The compound consists of several key functional groups:
- Thiazole ring : Known for its role in biological activity.
- Oxadiazole moiety : Associated with various pharmacological properties.
- Morpholino sulfonyl group : Enhances solubility and bioavailability.
These structural elements allow for diverse interactions within biological systems, contributing to its efficacy in different applications.
Anticancer Activity
N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide has shown promise in anticancer studies. Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxic Assays : Studies have demonstrated that derivatives of oxadiazole can induce apoptosis in cancer cells by damaging DNA and disrupting cellular processes .
Compound | Cancer Cell Line | Percent Growth Inhibition |
---|---|---|
6h | SNB-19 | 86.61% |
6h | OVCAR-8 | 85.26% |
6h | NCI-H40 | 75.99% |
Antimicrobial Properties
The compound's thiazole and oxadiazole components contribute to its antimicrobial activity. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism involves the disruption of bacterial virulence factors, which are critical for infection establishment .
Anti-Diabetic Effects
In vivo studies using models like Drosophila melanogaster have shown that related oxadiazole compounds can significantly lower glucose levels, indicating potential anti-diabetic properties . This is particularly relevant given the rising prevalence of diabetes globally.
Other Therapeutic Applications
Beyond anticancer and antimicrobial activities, compounds with similar structures have been evaluated for:
- Anti-inflammatory effects : Demonstrating potential in reducing inflammation markers.
- Anticonvulsant activity : Showing promise in seizure management through modulation of neurotransmitter pathways .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of oxadiazole derivatives highlighted that specific modifications could enhance anticancer activity against multiple cell lines. The findings suggest that structural variations significantly impact the biological activity of these compounds .
Case Study 2: Antimicrobial Action
Research investigating the antibacterial properties of thiazole-containing compounds revealed that they effectively inhibit bacterial growth by targeting essential metabolic pathways. The study concluded that such compounds could serve as lead candidates for developing new antibiotics .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O5S2/c1-11-15(29-12(2)19-11)17-21-22-18(28-17)20-16(24)13-3-5-14(6-4-13)30(25,26)23-7-9-27-10-8-23/h3-6H,7-10H2,1-2H3,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSXQEAEROBCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.